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molecular formula C16H25ClN2O B2978499 Ropinirole D3 Hydrochloride CAS No. 1329611-00-8

Ropinirole D3 Hydrochloride

Cat. No. B2978499
M. Wt: 299.86
InChI Key: XDXHAEQXIBQUEZ-NIIDSAIPSA-N
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Patent
US07378439B2

Procedure details

The processes for the preparation of Ropinirole HCl and its derivatives have previously been described. U.S. Pat. No. 4,452,808 describes the preparation of 4-aminoalkyl-2(3H)-indolones starting from either 4-aminoalkyl-7-hydroxy-2(3H)-indolones or 2-methyl-3-nitro-benzene acetic acid by two different processes. The 7-hydroxy intermediate (i) is first converted to its tetrazolo derivative (ii) which is then hydrogenated to get Ropinirole as shown in Scheme 1. Preparation of 7-hydroxy intermediate (i) is described in U.S. Pat. No. 4,314,944 by following a series of steps starting from p-methoxy phenethylamine. Second process described in U.S. Pat. No. 4,452,808 allows preparation of Ropinirole by following a series of steps starting from 2-methyl-3-nitro benzeneacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-aminoalkyl-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-aminoalkyl-7-hydroxy-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:5][CH2:6][CH3:7].Cl.CC1C([N+]([O-])=O)=CC=CC=1CC(O)=O>>[CH3:7][CH2:6][CH2:5][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:3][CH2:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
Step Two
Name
4-aminoalkyl-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-aminoalkyl-7-hydroxy-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Step Three
Name
7-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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